molecular formula C18H32O6 B1141175 2,3-dinor Thromboxane B1

2,3-dinor Thromboxane B1

Cat. No.: B1141175
M. Wt: 344.4 g/mol
InChI Key: LGWCOUWMTAQMQT-QCBHMXSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. In rats and rabbits, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2. However in human urine, only trace amounts of 2,3-dinor TXB1 have been identified. In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 (19.2 ± 4.9 ng/24 hr and 1.6 ± 0.3 ng/24 hr, respectively). Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats.

Mechanism of Action

Target of Action

The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

This compound is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .

Pharmacokinetics

In terms of pharmacokinetics, this compound is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .

Result of Action

The result of the action of this compound is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80

Biochemical Analysis

Biochemical Properties

2,3-dinor Thromboxane B1 is identified as a urinary metabolite of TXB2 in rabbits and rats It interacts with various enzymes and proteins during its metabolism

Cellular Effects

The cellular effects of this compound are not well studied. Its parent compound, TXB2, is known to be involved in platelet aggregation . It can be inferred that this compound might have some influence on cellular processes related to this function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been identified as a urinary metabolite of TXB2 in rabbits and rats . Only trace amounts of this compound have been identified in human urine . In rats, this compound is excreted at a much higher rate than 2,3-dinor TXB2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of TXB2. It is a urinary metabolite of TXB2 in rabbits and rats

Biological Activity

2,3-Dinor Thromboxane B1 (2,3-dinor-TXB1) is a significant metabolite in the thromboxane biosynthesis pathway, primarily derived from Thromboxane B2 (TXB2). This compound plays a crucial role in various physiological processes, particularly in hemostasis and inflammation. Understanding its biological activity is essential for elucidating its implications in health and disease.

Metabolism and Excretion

2,3-Dinor-TXB1 is predominantly excreted in urine, where its levels can serve as an indicator of thromboxane biosynthesis. Studies have shown that in rats, the urinary excretion of 2,3-dinor-TXB1 is significantly higher than that of its counterpart, 2,3-dinor-TXB2. Specifically, the excretion rates are approximately 19.22 ± 4.86 ng/24 h for 2,3-dinor-TXB1 compared to 1.64 ± 0.29 ng/24 h for 2,3-dinor-TXB2 under basal conditions .

Table 1: Urinary Excretion Rates of Thromboxane Metabolites

MetaboliteExcretion Rate (ng/24 h)
2,3-dinor-TXB119.22 ± 4.86
2,3-dinor-TXB21.64 ± 0.29

The primary target of 2,3-dinor-TXB1 is Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. TXA2 is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, primarily COX-1. The action of TXA2 leads to increased platelet aggregation and vasoconstriction, which are critical in hemostatic processes .

Biochemical Pathways

The metabolic pathway of TXB2 involves its conversion to both 11-dehydro-TXB2 and 2,3-dinor-TXB1. These metabolites are crucial for understanding thromboxane dynamics in vivo. The presence of these metabolites can indicate the activation state of platelets and the overall thromboxane production in the body.

Biological Effects

While the cellular effects of 2,3-dinor-TXB1 are not extensively studied compared to TXB2, it is known that TXB2 influences platelet function significantly. The inhibition of platelet aggregation by TXB1 metabolites suggests a regulatory role in thrombus formation and vascular homeostasis .

Case Studies

Research indicates that under conditions such as hepatic ischemia-reperfusion, urinary excretion levels of both thromboxane metabolites increase significantly . This finding underscores the potential use of urinary markers for assessing thromboxane biosynthesis during pathological conditions.

Clinical Implications

The measurement of urinary excretion rates of thromboxane metabolites has significant clinical implications. For instance:

  • Cardiovascular Health : Elevated levels of thromboxane metabolites may indicate increased risk for thrombotic events.
  • Inflammation : Thromboxanes are involved in inflammatory responses; thus, their metabolites could serve as biomarkers for inflammatory diseases.

Scientific Research Applications

Biomarker for Thromboxane Biosynthesis

Urinary Excretion Studies
Research has demonstrated that urinary excretion levels of 2,3-dinor Thromboxane B1 can reflect in vivo thromboxane biosynthesis. In studies involving rats, urinary excretion of this compound was significantly higher than that of its counterpart, 2,3-dinor Thromboxane B2, indicating its potential utility as a biomarker for assessing thromboxane synthesis under various physiological conditions .

Clinical Relevance
In human studies, while this compound is found in trace amounts, its measurement can still provide insights into thromboxane production and platelet activation status during pathological conditions such as cardiovascular diseases .

Applications in Cardiovascular Research

Platelet Activation Studies
The measurement of this compound has been utilized to assess platelet activation in various clinical settings. For instance, studies have shown that aspirin treatment significantly suppresses the excretion of urinary metabolites like 2,3-dinor Thromboxane B2 by approximately 80%, highlighting the importance of thromboxanes in platelet function and their modulation through pharmacological interventions .

Ischemia-Reperfusion Injury
Research indicates that levels of urinary this compound increase during ischemia-reperfusion events in animal models. This suggests a role for thromboxanes in mediating vascular responses to injury and inflammation . The ability to monitor these changes can aid in understanding the pathophysiology of ischemic conditions and developing therapeutic strategies.

Case Studies and Research Findings

StudySubjectFindings
Urinary Excretion StudyRatsHigher levels of this compound compared to 2,3-dinor Thromboxane B2; consistent profile under basal conditions .
Aspirin Impact StudyHealthy VolunteersSignificant reduction (80%) in urinary excretion of 2,3-dinor Thromboxane B2 post-aspirin administration; validated its role as a marker for thromboxane synthesis .
Ischemia-Reperfusion StudyRatsIncreased urinary excretion of both 2,3-dinor metabolites during hepatic ischemia-reperfusion events .

Q & A

Basic Research Questions

Q. What is the role of 2,3-dinor TXB1 in thromboxane biosynthesis studies?

  • 2,3-dinor TXB1 is a major urinary metabolite of thromboxane B2 (TXB2), formed via β-oxidation. It serves as a stable biomarker for assessing in vivo thromboxane A2 (TXA2) synthesis, particularly in rodent models. In rats, urinary excretion rates are significantly higher for 2,3-dinor TXB1 (19.2 ± 4.9 ng/24 hr) compared to 2,3-dinor TXB2 (1.6 ± 0.3 ng/24 hr), making it a preferred marker for thromboxane production in this species .

Q. How do species-specific differences impact the use of 2,3-dinor TXB1 as a biomarker?

  • Rats predominantly excrete 2,3-dinor TXB1, whereas humans show trace amounts. This divergence necessitates species-specific validation when extrapolating findings. Researchers must verify metabolite profiles using targeted assays (e.g., GC-MS or ELISA) before selecting biomarkers for translational studies .

Q. What methodologies are recommended for quantifying 2,3-dinor TXB1 in biological samples?

  • Immunoassays : Use ELISA kits with validated cross-reactivity profiles. For example, anti-TXB2 antibodies may exhibit 17% cross-reactivity with TXB1, requiring dilution adjustments to avoid false positives .
  • Chromatography : Employ GC-MS with bonded-phase phenylboronic acid columns for high specificity. Sample preparation should include solid-phase extraction (SPE) to isolate metabolites from urine or plasma .

Q. How should 2,3-dinor TXB1 be stored to ensure stability in experimental settings?

  • Store lyophilized 2,3-dinor TXB1 at -20°C in airtight containers to prevent degradation. For dissolved samples, use sterile PBS (pH 7.2) or ethanol and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in thromboxane metabolite data across species?

  • Step 1 : Validate assay specificity using species-matched controls. For example, confirm antibody cross-reactivity with 2,3-dinor TXB1 in rat vs. human urine .
  • Step 2 : Perform kinetic studies to compare metabolic pathways. Rats primarily metabolize TXB2 via β-oxidation to 2,3-dinor TXB1, while humans favor dehydrogenation to 11-dehydro TXB2 .
  • Step 3 : Use isotopic labeling (e.g., deuterated TXB2-d9) to trace metabolic fates in vivo .

Q. What experimental design considerations are critical for in vivo thromboxane studies?

  • Animal Models : Select species based on metabolite relevance (e.g., rats for TXB1-focused studies).
  • Sampling : Collect 24-hour urine to account for diurnal variations in thromboxane excretion.
  • Controls : Include thromboxane synthase inhibitors (e.g., ozagrel) to confirm metabolite specificity .

Q. How does cross-reactivity in immunoassays affect data interpretation, and how can it be mitigated?

  • Issue : Anti-TXB2 antibodies may cross-react with TXB1 (17%) and other dinor metabolites, leading to overestimation.
  • Solution : Pre-treat samples with SPE to remove interfering eicosanoids. Validate results using orthogonal methods like LC-MS/MS .

Q. What advanced analytical techniques improve sensitivity in detecting trace 2,3-dinor TXB1 in human studies?

  • Capillary GC-MS with Negative-Ion Chemical Ionization (NICI) : Achieves detection limits <1 pg/mg creatinine by enhancing ionization efficiency for low-abundance metabolites .
  • Stable Isotope Dilution : Spike samples with deuterated internal standards (e.g., TXB2-d9) to correct for matrix effects .

Q. How do thromboxane metabolites reflect platelet activation vs. extraplatelet sources in disease models?

  • Platelet-Specific Markers : Measure serum TXB2 (short half-life, reflects acute platelet activity).
  • Systemic Markers : Use urinary 2,3-dinor TXB1 (longer half-life, indicates cumulative thromboxane production from platelets and other cells). Combine both metrics to distinguish sources .

Q. Key Research Gaps and Future Directions

  • Metabolic Pathway Elucidation : Clarify enzymatic mechanisms driving species-specific differences in TXB1/TXB2 metabolism.
  • Clinical Relevance : Explore correlations between urinary TXB1 levels and thrombotic risk in rodent models of cardiovascular disease.
  • Analytical Innovation : Develop multiplex LC-MS panels to simultaneously quantify thromboxane metabolites and related eicosanoids.

Properties

IUPAC Name

5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCOUWMTAQMQT-QCBHMXSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.